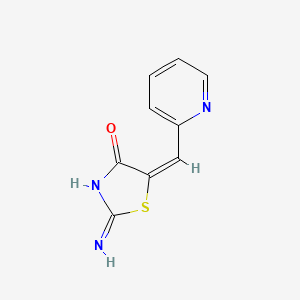![molecular formula C14H11ClN2O5 B10757539 2-[1-(4-Chloro-phenyl)-ethyl]-4,6-dinitro-phenol](/img/structure/B10757539.png)
2-[1-(4-Chloro-phenyl)-ethyl]-4,6-dinitro-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL is an organic compound belonging to the class of diphenylmethanes. This compound is characterized by the presence of a chlorinated phenyl group and two nitro groups attached to a phenol moiety. It is a small molecule with a molecular formula of C14H11ClN2O5 and a molecular weight of 322.701 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-[1-(4-chlorophenyl)-ethyl]phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the industrial process may include steps for the purification and crystallization of the compound to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fumarate reductase, an enzyme involved in the electron transport chain of certain bacteria. This inhibition disrupts the bacterial energy production, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A well-known compound with similar nitro groups but lacking the chlorophenyl moiety.
4-Chloro-2-nitrophenol: Contains a chlorophenyl group and a single nitro group.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups but no chlorophenyl group.
Uniqueness
2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL is unique due to the presence of both a chlorinated phenyl group and two nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11ClN2O5 |
|---|---|
Molecular Weight |
322.70 g/mol |
IUPAC Name |
2-[(1R)-1-(4-chlorophenyl)ethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C14H11ClN2O5/c1-8(9-2-4-10(15)5-3-9)12-6-11(16(19)20)7-13(14(12)18)17(21)22/h2-8,18H,1H3/t8-/m1/s1 |
InChI Key |
MOZUMFSUQQHSCO-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-3-methyl-6-pyridinyl)methyl]acetamide](/img/structure/B10757458.png)
![4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}-2-(Trifluoromethyl)benzenesulfonamide](/img/structure/B10757464.png)
![2-Mercapto-N-[1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydro-benzo[A]heptalen-7-YL]acetamide](/img/structure/B10757469.png)

![3-(2-Aminoquinazolin-6-Yl)-4-Methyl-1-[3-(Trifluoromethyl)phenyl]pyridin-2(1h)-One](/img/structure/B10757472.png)
![N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B10757477.png)
![(1R,3R)-5-[(2E)-3-{(1S,3R)-2,2,3-trimethyl-3-[6,6,6-trifluoro-5-hydroxy-5-(trifluoromethyl)hex-3-yn-1-yl]cyclopentyl}prop-2-en-1-ylidene]cyclohexane-1,3-diol](/img/structure/B10757478.png)
![N-[4-({[5-(Dimethylamino)-1-Naphthyl]sulfonyl}amino)butyl]-3-Sulfanylpropanamide](/img/structure/B10757481.png)
![3-(3-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10757484.png)
![(6r)-2-Amino-6-[2-(3'-Methoxybiphenyl-3-Yl)ethyl]-3,6-Dimethyl-5,6-Dihydropyrimidin-4(3h)-One](/img/structure/B10757490.png)
![Difluoro(5-{2-[(5-Octyl-1h-Pyrrol-2-Yl-Kappan)methylidene]-2h-Pyrrol-5-Yl-Kappan}pentanoato)boron](/img/structure/B10757500.png)
![7-[(3-Chlorobenzyl)oxy]-2-Oxo-2h-Chromene-4-Carbaldehyde](/img/structure/B10757504.png)
![N-({(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl}methyl)-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B10757507.png)
![(2S)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10757526.png)
